6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole
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Overview
Description
6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and other scientific fields. This compound features a unique structure that combines an imidazo[2,1-b]thiazole core with a 4-chlorophenylthio substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the thiazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, showing activity against various cancer cell lines.
Antimicrobial Agents: It has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, in anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . Further studies are needed to elucidate the precise molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole: A closely related compound with similar structural features and biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Another related compound with a benzo-fused ring system, showing potential as an antimicrobial and anticancer agent.
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an immunomodulatory drug.
Uniqueness
6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole stands out due to its unique combination of a 4-chlorophenylthio group and an imidazo[2,1-b]thiazole core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H9ClN2S2 |
---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9ClN2S2/c13-9-1-3-11(4-2-9)17-8-10-7-15-5-6-16-12(15)14-10/h1-7H,8H2 |
InChI Key |
XGAGHBMKLFTMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CN3C=CSC3=N2)Cl |
Origin of Product |
United States |
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